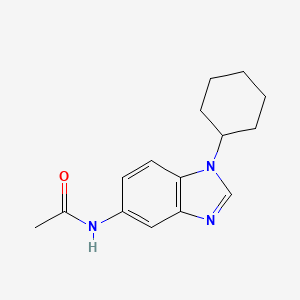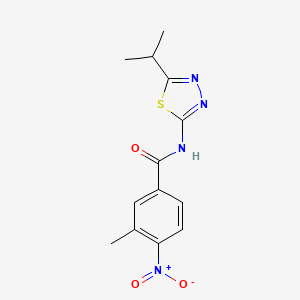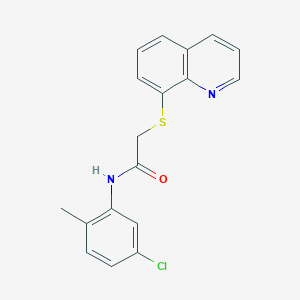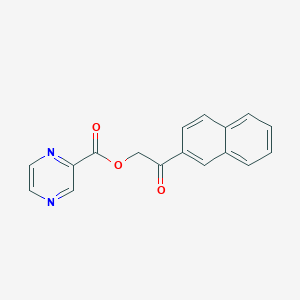
N-(1-cyclohexyl-1H-benzimidazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclohexyl-1H-benzimidazol-5-yl)acetamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising target for further investigation. In
Mecanismo De Acción
The exact mechanism of action of N-(1-cyclohexyl-1H-benzimidazol-5-yl)acetamide is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells. Additionally, N-(1-cyclohexyl-1H-benzimidazol-5-yl)acetamide may have other effects on cellular signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
N-(1-cyclohexyl-1H-benzimidazol-5-yl)acetamide has been shown to have a variety of biochemical and physiological effects. Some studies have suggested that this compound may have antioxidant properties, which could help to protect cells from damage caused by oxidative stress. Additionally, N-(1-cyclohexyl-1H-benzimidazol-5-yl)acetamide may have anti-inflammatory effects, which could help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyclohexyl-1H-benzimidazol-5-yl)acetamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it a convenient compound to work with in the lab. Additionally, this compound has been shown to have a variety of potential applications in scientific research, making it a promising target for further investigation. However, one limitation is that the exact mechanism of action of N-(1-cyclohexyl-1H-benzimidazol-5-yl)acetamide is not fully understood, which could make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on N-(1-cyclohexyl-1H-benzimidazol-5-yl)acetamide. One area of interest is further investigation of its potential as a therapeutic target for cancer and other diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on cellular signaling pathways. Finally, future studies could explore the potential use of N-(1-cyclohexyl-1H-benzimidazol-5-yl)acetamide in combination with other compounds or therapies to enhance its effectiveness as a treatment for various diseases.
Métodos De Síntesis
N-(1-cyclohexyl-1H-benzimidazol-5-yl)acetamide can be synthesized using a variety of methods. One common method involves the reaction of 1-cyclohexyl-1H-benzimidazole with acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction yields N-(1-cyclohexyl-1H-benzimidazol-5-yl)acetamide as a white solid with a melting point of around 150-152°C.
Aplicaciones Científicas De Investigación
N-(1-cyclohexyl-1H-benzimidazol-5-yl)acetamide has been shown to have a variety of potential applications in scientific research. One area of interest is its potential as a therapeutic target for cancer. Studies have shown that this compound can inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment. Additionally, N-(1-cyclohexyl-1H-benzimidazol-5-yl)acetamide has been shown to have potential as a therapeutic target for other diseases, including Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(1-cyclohexylbenzimidazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11(19)17-12-7-8-15-14(9-12)16-10-18(15)13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSLFTSLFSAGHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C=N2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide](/img/structure/B5830762.png)
![ethyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5830767.png)
![N-[3-(N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}ethanehydrazonoyl)phenyl]-2-methylpropanamide](/img/structure/B5830770.png)
![N~7~-(4-chlorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine](/img/structure/B5830776.png)

![3-cyclohexyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5830789.png)


![N'-[(2-methyl-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5830815.png)
![N'-{[(2,5-dimethylphenoxy)acetyl]oxy}-4-iodobenzenecarboximidamide](/img/structure/B5830827.png)
![1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5830836.png)
![methyl (4-{[(4-nitrophenoxy)acetyl]amino}phenyl)acetate](/img/structure/B5830839.png)
